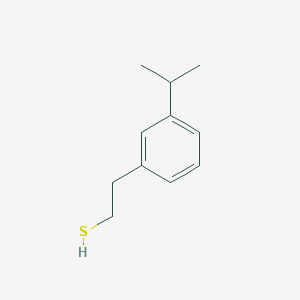

2-(3-iso-Propylphenyl)ethanethiol

Description

2-(3-iso-Propylphenyl)ethanethiol is an organosulfur compound characterized by an ethanethiol backbone substituted with a 3-iso-propylphenyl group. The iso-propylphenyl moiety imparts significant steric bulk and hydrophobicity, distinguishing it from simpler aromatic or aliphatic thiols. This compound is likely utilized in organic synthesis as a nucleophile or ligand in catalysis due to the thiol group’s affinity for metal coordination. Its aromatic structure may also contribute to applications in materials science, such as in self-assembled monolayers or polymer modification.

Properties

IUPAC Name |

2-(3-propan-2-ylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,8-9,12H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUUYVAPCCKJRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-iso-Propylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion. For instance, the reaction of 3-iso-propylphenyl ethyl bromide with sodium hydrosulfide can yield the desired thiol . Another method involves the use of thiourea as a nucleophile, which reacts with the alkyl halide to form an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed with an aqueous base to produce the thiol .

Industrial Production Methods

Industrial production of thiols often involves the reaction of ethylene with hydrogen sulfide in the presence of catalysts. This method is efficient for large-scale production and can be adapted for various thiol compounds .

Chemical Reactions Analysis

Types of Reactions

2-(3-iso-Propylphenyl)ethanethiol undergoes several types of chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).

Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Addition: Thiols can add to alkenes and alkynes, forming thioethers.

Common Reagents and Conditions

Oxidizing Agents: Bromine (Br2), iodine (I2), and hydrogen peroxide (H2O2) are commonly used oxidizing agents for thiols.

Reducing Agents: Zinc and hydrochloric acid are used to reduce disulfides back to thiols.

Major Products

Disulfides: Formed through the oxidation of thiols.

Thioethers: Formed through the addition of thiols to alkenes and alkynes.

Scientific Research Applications

2-(3-iso-Propylphenyl)ethanethiol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-iso-Propylphenyl)ethanethiol involves its ability to form disulfide bonds through oxidation. This property is significant in biological systems, where disulfide bonds play a crucial role in maintaining protein structure and function. The thiol group can react with heavy metals, forming insoluble compounds, which is a basis for its biological activity and toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

- 2-(Butylamino)ethanethiol: Contains a butylamino substituent instead of an iso-propylphenyl group. The amino group introduces pH-dependent solubility due to protonation/deprotonation equilibria . This contrasts with 2-(3-iso-Propylphenyl)ethanethiol, whose solubility is governed by hydrophobic interactions, favoring organic solvents over aqueous media.

- 2-Phenylethanethiol : A simpler aromatic thiol lacking the iso-propyl group. The absence of steric hindrance in 2-phenylethanethiol enhances its reactivity in nucleophilic substitutions compared to the bulkier iso-propylphenyl derivative.

Solubility and Reactivity

- This compound: Predicted low water solubility due to the hydrophobic iso-propylphenyl group. Reactivity may be hindered sterically but enhanced in nonpolar environments.

- 2-(Butylamino)ethanethiol: Exhibits pH-dependent solubility, with increased solubility in acidic conditions (protonated amino group) and decreased solubility in basic environments .

- 2-Phenylethanethiol: Moderately soluble in polar organic solvents (e.g., ethanol) and reactive in thiol-ene click chemistry.

Data Table: Comparative Analysis of Ethanethiol Derivatives

Research Findings and Mechanistic Insights

- Solubility Trends: Hydrophobic substituents (e.g., iso-propylphenyl, naphthyl) prioritize solubility in toluene or dichloromethane, while amino groups (as in 2-(butylamino)ethanethiol) enable aqueous solubility under acidic conditions .

- Applications: Thiols with aromatic groups are favored in materials science for surface functionalization, whereas amino-thiol hybrids bridge organic and biomedical applications.

Biological Activity

2-(3-iso-Propylphenyl)ethanethiol, also known as a thiol compound, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of an ethane backbone with a thiol (-SH) group and an iso-propylphenyl substituent. Its molecular formula is C12H18S, and it exhibits properties typical of thiols, including reactivity with electrophiles and the ability to form disulfides.

The biological activity of this compound can be attributed to its thiol group, which allows it to interact with various biomolecules. The mechanisms include:

- Covalent Bond Formation : The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity.

- Redox Reactions : It may participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses.

- Antioxidant Activity : Thiols are known for their antioxidant properties, which can protect cells from oxidative damage.

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. The mechanism is hypothesized to involve apoptosis induction through oxidative stress pathways. Further research is needed to quantify these effects and understand the underlying mechanisms.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of various thiols, including this compound. The results indicated that compounds in this class exhibited significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| Thiol A | Moderate | Low |

| Thiol B | High | Moderate |

| This compound | Significant | Not Assessed |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating potential as a therapeutic agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.